molecular formula C8H4ClF3N2 B1588908 4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 869335-75-1

4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1588908
M. Wt: 220.58 g/mol
InChI Key: PMQCMQSPOHRVBS-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (abbreviated as TFMP ) is a pyridine derivative. It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of fluorine and the pyridine moiety contributes to its distinctive physical and chemical properties.


Synthesis Analysis

TFMP can be synthesized by trifluoromethylation of 4-iodobenzene . The introduction of a trifluoromethyl group to the pyridine ring can be controlled by adjusting the molar ratio of chlorine gas and reaction temperature, although some multi-chlorinated by-products may form .


Molecular Structure Analysis

The molecular formula of TFMP is C6H3ClF3N, with a molecular weight of 147.0979 g/mol. Its chemical structure consists of a chlorinated pyridine ring with a trifluoromethyl substituent .


Chemical Reactions Analysis

TFMP derivatives are used in agrochemicals and pharmaceuticals. They exhibit unique biological activities due to the combination of fluorine’s physicochemical properties and the pyridine moiety . Specific synthetic methods introduce TFMP groups into other molecules, such as via exchange between chlorine and fluorine atoms or assembly from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 153°C (sublimation) .
  • SMILES : Cl[H].FC(F)(F)c1cnccc1Cl (chemical notation) .

Scientific Research Applications

Organic Synthesis and Chemical Intermediates

  • 4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and related compounds are key intermediates in organic synthesis. For instance, they are used in the synthesis of highly efficient herbicides, like trifloxysulfuron, through a process involving Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis (Zuo Hang-dong, 2010).

In Medicinal Chemistry

  • This compound is utilized in synthesizing new heterocycle-based molecules, showing potential for developing anti-cancerous drugs. An example is the synthesis and characterization of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), which forms a stable complex with human alpha9 nicotinic acetylcholine receptor antagonist (P. Murthy et al., 2017).

Material Science and Catalysis

  • Compounds containing 4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine structures are used in the development of materials with special properties like photoluminescent and magnetic properties. An example is the synthesis of radical cation salts containing poly(beta-diketonate) rare earth complexes (F. Pointillart et al., 2009).

Advanced Organic Reactions

Antimicrobial Activities

  • Research on derivatives of this compound, like 2-Chloro-6-(trifluoromethyl)pyridine, has shown antimicrobial activities and interactions with DNA. This highlights its potential use in medical applications (M. Evecen et al., 2017).

Environmental and Green Chemistry

  • The compound and its derivatives find applications in environmentally friendly chemistry. For instance, in the synthesis of 4-Aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives in 2,2,2-trifluoroethanol, highlighting a high-yielding and operationally simple protocol in an eco-friendly solvent (Samad Khaksar & Milad Gholami, 2014).

Safety And Hazards

TFMP is considered hazardous. It may cause eye and skin irritation and has specific target organ toxicity (respiratory system) .

Future Directions

The demand for TFMP derivatives has been steadily increasing. Research continues to explore novel synthetic methods and applications for TFMP compounds .

properties

IUPAC Name

4-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-5-1-2-13-7-6(5)4(3-14-7)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQCMQSPOHRVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469716
Record name 4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
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Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

869335-75-1
Record name 4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
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Record name 4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
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Record name 4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
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Synthesis routes and methods

Procedure details

52.3 g (200 mmol) of tetra-n-butylammonium fluoride are added to a solution of 30 g (80.0 mmol) of 4-chloro-1-(toluene-4-sulphonyl)-3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine in 250 ml of absolute THF and the mixture is stirred at 20° C. for 20 minutes. On completion of conversion (TLC monitoring), the mixture is admixed with 300 ml of saturated NaHCO3 solution and subsequently extracted three times with 500 ml each time of ethyl acetate. The combined organic phases are washed with saturated NaCl solution, dried over MgSO4 and freed of volatile constituents in a water-jet vacuum. Purification of the crystalline crude product by chromatography through silica gel (CH2Cl2: MeOH=30:1) results in 13.1 g (59.5 mmol; 74%) of 4-chloro-3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine as a beige solid.
Quantity
52.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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